molecular formula C22H21ClN4O3S B298703 N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide

N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide

Katalognummer B298703
Molekulargewicht: 456.9 g/mol
InChI-Schlüssel: QXVQFWIGYKKDNO-AFUMVMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that allows it to interact with specific biological targets, making it a valuable tool for studying various biochemical and physiological processes.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide is complex and not fully understood. However, it is believed that this compound works by binding to specific biological targets and altering their function. This can lead to changes in cellular signaling pathways, gene expression, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. It has also been shown to affect cellular signaling pathways, gene expression, and other physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide in lab experiments is its versatility. This compound can be used to study a wide range of biological processes, making it a valuable tool for many different types of research. However, there are also limitations to using this compound. For example, its complex chemical structure can make it difficult to synthesize and purify, and it may not be suitable for all types of experiments.

Zukünftige Richtungen

There are many potential future directions for research involving N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide. One area of focus could be on understanding the specific biological targets that this compound interacts with, and how these interactions affect different physiological processes. Another potential direction could be to explore the use of this compound as a therapeutic agent for treating various diseases, such as cancer or inflammatory disorders. Additionally, researchers could investigate ways to modify the chemical structure of this compound to improve its potency or selectivity for specific biological targets.

Synthesemethoden

The synthesis of N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide is a complex process that requires several steps. One common method involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-aminopyridine to form an intermediate compound. This intermediate is then reacted with 4-methyl-N-(2-oxo-2-(2-pyridinylmethylene)hydrazino)benzenesulfonamide to produce the final product.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide has been used in a variety of scientific research applications. One of the most common uses is as a tool for studying the role of specific biological targets in various diseases and physiological processes. This compound has been shown to interact with a number of different proteins and enzymes, making it a versatile tool for studying a wide range of biological processes.

Eigenschaften

Molekularformel

C22H21ClN4O3S

Molekulargewicht

456.9 g/mol

IUPAC-Name

2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H21ClN4O3S/c1-16-6-10-20(11-7-16)31(29,30)27(21-13-18(23)9-8-17(21)2)15-22(28)26-25-14-19-5-3-4-12-24-19/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+

InChI-Schlüssel

QXVQFWIGYKKDNO-AFUMVMLFSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC=N2)C3=C(C=CC(=C3)Cl)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=N2)C3=C(C=CC(=C3)Cl)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=N2)C3=C(C=CC(=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.